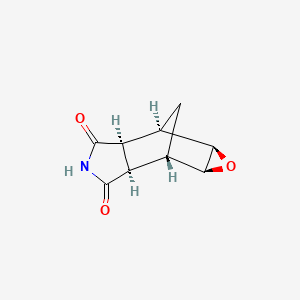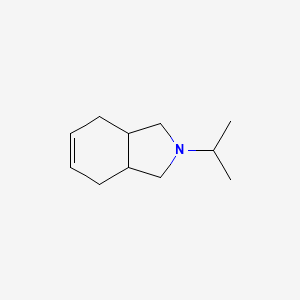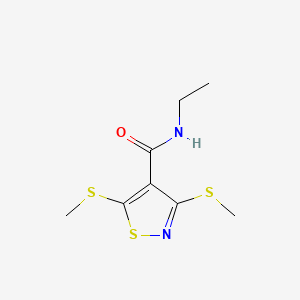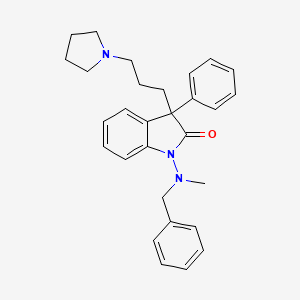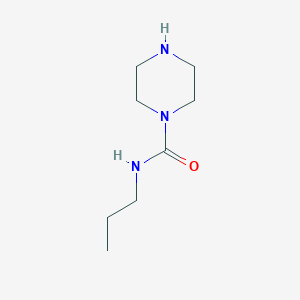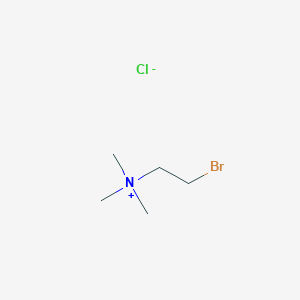
Bromocholine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromocholine chloride can be synthesized through the reaction of trimethylamine with 2-bromoethanol. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
(CH3)3N+BrCH2CH2OH→(CH3)3NCH2CH2Br+H2O
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of trimethylamine with 2-bromoethanol under controlled conditions. The process includes steps such as mixing, reaction, crystallization, and purification to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Bromocholine chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions typically occur in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with sodium hydroxide can produce choline.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives of this compound.
Scientific Research Applications
Bromocholine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.
Biology: this compound is used in studies related to cell membrane structure and function due to its structural similarity to choline.
Industry: this compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bromocholine chloride involves its interaction with biological membranes and enzymes. Due to its structural similarity to choline, it can integrate into cell membranes and affect their properties. It can also interact with enzymes involved in choline metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Chlorocholine chloride: Similar in structure but contains a chlorine atom instead of bromine.
Bromocholine bromide: Contains a bromine atom in both the alkyl chain and the counterion.
Uniqueness: Bromocholine chloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in ways that other similar compounds may not. Its bromine atom provides distinct reactivity compared to its chlorine-containing analogs.
Properties
CAS No. |
42350-92-5 |
|---|---|
Molecular Formula |
C5H13BrClN |
Molecular Weight |
202.52 g/mol |
IUPAC Name |
2-bromoethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H13BrN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BAFZKSHKYCECQP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCBr.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


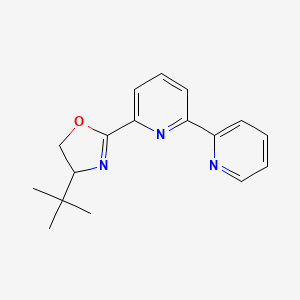
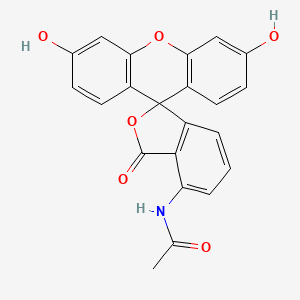
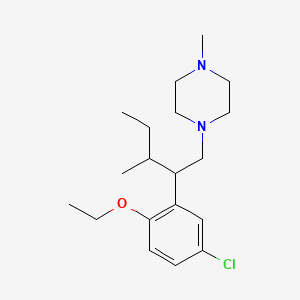
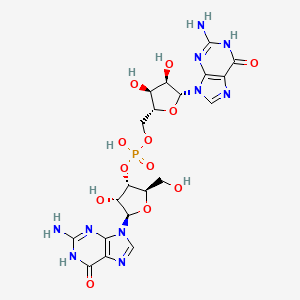

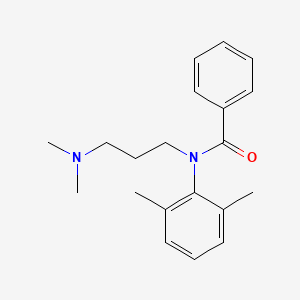
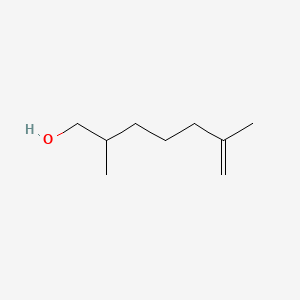
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
